molecular formula C17H18N4OS2 B12165896 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12165896
M. Wt: 358.5 g/mol
InChI Key: ZYCSVQLGIHZBSQ-UHFFFAOYSA-N
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Description

4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a thiazole-pyridine hybrid compound characterized by a central thiazole carboxamide scaffold substituted with a 2-propylpyridin-4-yl group and a 4-methyl-1,3-thiazol-2(3H)-ylidene moiety. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under classic coupling conditions, followed by hydrolysis and cyclization steps .

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4OS2/c1-4-5-13-8-12(6-7-18-13)16-20-11(3)14(24-16)15(22)21-17-19-10(2)9-23-17/h6-9H,4-5H2,1-3H3,(H,19,21,22)

InChI Key

ZYCSVQLGIHZBSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.

The next step involves the formation of the pyridine ring, which can be synthesized through the Chichibabin synthesis method. This involves the reaction of aldehydes with ammonia and acetic acid. The final step is the coupling of the thiazole and pyridine rings, which can be achieved through a condensation reaction using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the 2-(4-Pyridinyl)thiazole Carboxamide Series

describes a series of N-substituted 2-(4-pyridinyl)thiazole carboxamides (e.g., 3a–s ), which differ in their amine substituents. Key comparisons include:

Compound ID Substituent (R-group) Key Properties
Target Compound 4-methyl-1,3-thiazol-2(3H)-ylidene Enhanced rigidity due to conjugated thiazole-ylidene system; potential for π-π stacking
3a Benzylamine Increased hydrophobicity; moderate activity in preliminary assays
3d Cyclohexylamine Improved metabolic stability but reduced solubility
3f 4-Fluorophenyl Electron-withdrawing effects may enhance binding to polar active sites

Its Z-configuration at the thiazole-ylidene moiety may also influence stereoelectronic interactions in biological systems .

Thiazole-Triazole-Benzoimidazole Hybrids

highlights compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which feature triazole and benzimidazole moieties. Unlike the target compound, these hybrids exhibit:

  • Broader hydrogen-bonding capacity due to triazole and benzimidazole groups.
  • Docking poses (e.g., with α-glucosidase) suggesting multi-site interactions, contrasting with the target compound’s simpler binding profile .

Pharmacological Comparison with mGlu5 Antagonists

describes MPEP (2-methyl-6-(phenylethynyl)pyridine), a metabotropic glutamate receptor 5 (mGlu5) antagonist with anxiolytic properties. While structurally distinct (lacking thiazole carboxamide groups), MPEP shares functional parallels:

  • Target Selectivity : The target compound’s thiazole-pyridine scaffold may target kinases or proteases, whereas MPEP’s linear pyridine-alkyne system is tailored for mGlu5 antagonism.
  • Bioactivity : MPEP exhibits anxiolytic effects at low doses (0.1–10 mg/kg) without sedation , whereas the target compound’s activity remains uncharacterized in the provided evidence.

Biological Activity

The compound 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Molecular Structure

PropertyValue
Molecular FormulaC20H23N3OS
Molecular Weight367.48 g/mol
IUPAC Name4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
InChI Key[To be determined]
SMILES[To be determined]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Specifically, compounds similar to 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide have shown significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : A study reported that thiazole derivatives exhibit MIC values ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism . The thiazole moiety plays a crucial role in binding to bacterial enzymes.

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory properties. For instance, compounds with similar structures have been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Efficacy in Autoimmune Models

In vivo studies demonstrated that thiazole derivatives significantly reduced symptoms in mouse models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). These compounds exhibited high binding affinity to retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which is implicated in the regulation of Th17 cell differentiation .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested against various bacterial strains. The compound showed a lethal effect with MBC/MIC values indicating strong bactericidal activity . Notably, it outperformed standard antibiotics like nitrofurantoin in specific strains.

The biological activity of 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is believed to stem from its ability to interact with specific molecular targets within pathogens:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
  • Receptor Modulation : It may also modulate receptor activity associated with inflammation and immune response.

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